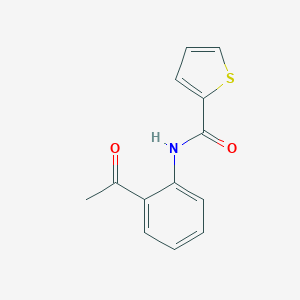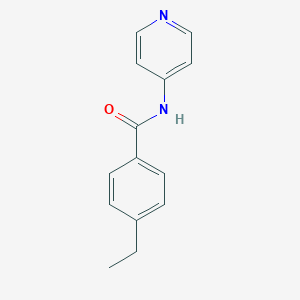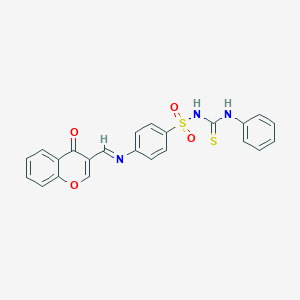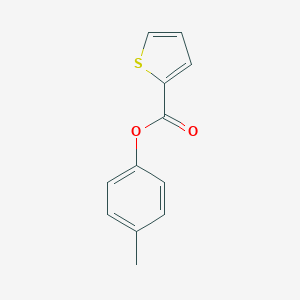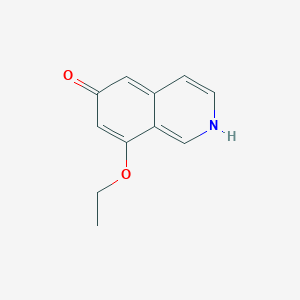
8-Ethoxy-6(2H)-isoquinolinone
Übersicht
Beschreibung
8-Ethoxy-6(2H)-isoquinolinone, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications
8-Ethoxy-6(2H)-isoquinolinone derivatives, specifically 3,4‐dihydro‐5‐[11C]methoxy‐1(2H)‐isoquinolinone, have been synthesized for potential use as tracers in positron emission tomography (PET) imaging. These compounds target the excessive activation of poly(ADP-ribose) synthetase (PARS), a key player in DNA repair and cell death, suggesting applications in identifying and monitoring pathological conditions where PARS is dysregulated (Miyake et al., 2000).
Therapeutic Research
Isoquinolinone derivatives, such as 2-benzyl-3, 4-dihydroisoquinolin-1(2H)-one and its derivatives, have been extensively studied for their wide range of biological activities. Specifically, these compounds have demonstrated significant antitumor activities, showing promise as potential antitumor drug molecules. The novel derivatives of tetrahydroisoquinoline exhibit strong antitumor activity against various cancer cell lines, providing a foundation for further drug development and cancer treatment research (Jian Lv et al., 2014).
Alzheimer's Disease Treatment
The family of 2-substituted 8HQs, closely related to this compound, has been explored for its potential in treating Alzheimer's disease (AD). These compounds, especially PBT2, demonstrate strong metal chaperone activity, can disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry. This suggests a molecular basis for their ability to attenuate Cu(2+)/Aβ interactions and promote neuroprotective and neuroregenerative effects, marking them as potential candidates for AD treatment (Kenche et al., 2013).
Cancer Treatment
Isoquinolinone derivatives, particularly 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones, have been identified as novel scaffolds for EGFR inhibitors. These compounds show potent antiproliferative activities against various human cancer cell lines. Their structure-activity relationship (SAR) has been preliminarily discussed, and certain derivatives have demonstrated ideal inhibition through ELISA-based EGFR-TK assays, indicating their potential as novel structures for cancer treatment (Bo-Rui Kang et al., 2013).
Eigenschaften
IUPAC Name |
8-ethoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11-6-9(13)5-8-3-4-12-7-10(8)11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQYONECWWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NC=CC2=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452987 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162615-16-9 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



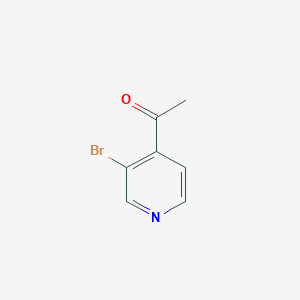
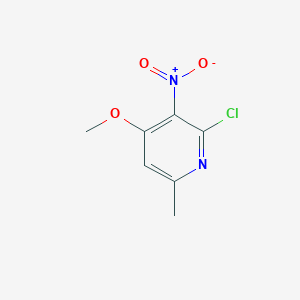
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
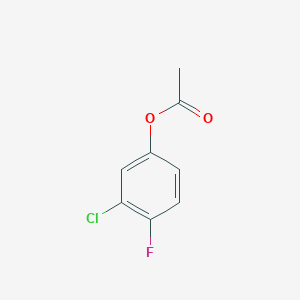

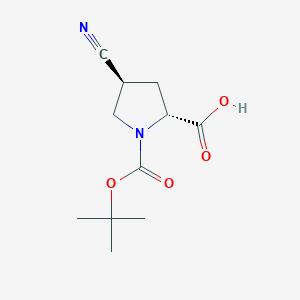
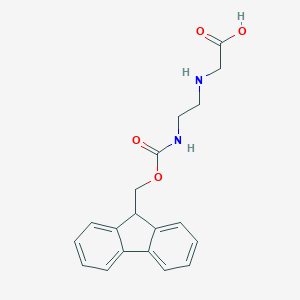
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
